Cas no 2137036-01-0 (N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine)
![N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine structure](https://www.kuujia.com/scimg/cas/2137036-01-0x500.png)
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-712831
- 2137036-01-0
- N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine
-
- Inchi: 1S/C13H27N3O/c1-15-6-4-12(5-7-15)16(2)10-11-8-13(17-3)9-14-11/h11-14H,4-10H2,1-3H3/t11-,13-/m0/s1
- InChI Key: LMWJNUXJLUDLCB-AAEUAGOBSA-N
- SMILES: O(C)[C@@H]1CN[C@@H](C1)CN(C)C1CCN(C)CC1
Computed Properties
- Exact Mass: 241.215412493g/mol
- Monoisotopic Mass: 241.215412493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 27.7Ų
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712831-2.5g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 2.5g |
$1539.0 | 2023-05-23 | ||
Enamine | EN300-712831-1.0g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 1g |
$785.0 | 2023-05-23 | ||
Enamine | EN300-712831-0.05g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 0.05g |
$660.0 | 2023-05-23 | ||
Enamine | EN300-712831-5.0g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-712831-0.1g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 0.1g |
$691.0 | 2023-05-23 | ||
Enamine | EN300-712831-0.5g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 0.5g |
$754.0 | 2023-05-23 | ||
Enamine | EN300-712831-0.25g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 0.25g |
$723.0 | 2023-05-23 | ||
Enamine | EN300-712831-10.0g |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine |
2137036-01-0 | 10g |
$3376.0 | 2023-05-23 |
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine Related Literature
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine
Introduction to N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine (CAS No. 2137036-01-0)
N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine (CAS No. 2137036-01-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a methoxypyrrolidine moiety and a dimethylpiperidine scaffold. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development initiatives.
The chemical structure of N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine is composed of a central piperidine ring substituted with a dimethylamino group and a methoxypyrrolidine moiety attached via a methyl linker. The stereochemistry of the compound, specifically the (2S,4S) configuration of the pyrrolidine ring, plays a crucial role in its biological activity and selectivity. This stereochemical arrangement ensures that the compound can interact effectively with specific biological targets, enhancing its potential as a therapeutic agent.
Recent studies have highlighted the potential of N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. The ability to selectively target these receptors without significant side effects makes it an attractive candidate for further clinical investigation.
In addition to its potential in neurological disorders, N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be useful in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine have also been extensively studied. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. These properties suggest that the compound could be administered orally with minimal dosing frequency, enhancing patient compliance.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess the compound's therapeutic potential.
The synthesis of N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry and purity of the final product. Key synthetic strategies include the use of chiral catalysts and protecting groups to achieve selective functionalization of the piperidine and pyrrolidine rings. The development of efficient synthetic routes is crucial for scaling up production for clinical trials and eventual commercialization.
In conclusion, N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine (CAS No. 2137036-01-0) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing clinical trials will provide valuable insights into its safety and efficacy, potentially leading to new treatment options for various medical conditions.
2137036-01-0 (N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-N,1-dimethylpiperidin-4-amine) Related Products
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 857369-11-0(2-Oxoethanethioamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)



